Hydroxytyrosol

Vue d'ensemble

Description

- Il appartient à la famille des phényléthanoïdes et est structurellement apparenté à l'alcool phénéthylique.

- L'this compound se trouve dans diverses sources naturelles, notamment dans les huiles d'olive et les vins .

- Solide incolore, il peut parfois virer au beige lors du stockage .

Hydroxytyrosol: ou ) est un composé organique de formule chimique .

Méthodes De Préparation

- L'hydroxytyrosol est généré par l'hydrolyse de l'oléuropéine , un composé présent dans les olives, en particulier lors de la maturation des olives.

- Les méthodes de production industrielle impliquent l'extraction de l'this compound à partir de sous-produits d'olives ou l'utilisation de procédés enzymatiques.

Analyse Des Réactions Chimiques

- L'hydroxytyrosol subit diverses réactions, notamment l'oxydation , la réduction et la substitution .

- Les réactifs courants comprennent les enzymes , les agents oxydants et les catalyseurs .

- Les principaux produits formés comprennent des dérivés de l'this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Avantages pour la santé: L'this compound présente des propriétés antioxydantes, contribuant à son utilisation dans et . Il améliore l'élasticité de la peau, réduit les rides et favorise la cicatrisation des plaies.

Effets anti-inflammatoires: Il inhibe les cytokines pro-inflammatoires comme le TNF-α et module le facteur de transcription NF-κB .

Santé osseuse: L'this compound favorise l'absorption des minéraux, maintient la densité osseuse et réduit le risque d'ostéoporose.

Mécanisme d'action

- Les effets de l'this compound impliquent des cibles moléculaires et des voies cellulaires .

- Il interagit avec les enzymes, les récepteurs et les molécules de signalisation, influençant l'expression des gènes et les réponses cellulaires.

Applications De Recherche Scientifique

Health Benefits: Hydroxytyrosol exhibits antioxidant properties, contributing to its use in and . It enhances skin elasticity, reduces wrinkles, and promotes wound healing.

Anti-Inflammatory Effects: It inhibits pro-inflammatory cytokines like TNF-α and modulates the transcription factor NF-κB .

Bone Health: this compound aids mineral absorption, maintains bone density, and reduces the risk of osteoporosis.

Mécanisme D'action

- Hydroxytyrosol’s effects involve molecular targets and cellular pathways .

- It interacts with enzymes, receptors, and signaling molecules, influencing gene expression and cellular responses.

Comparaison Avec Des Composés Similaires

- L'hydroxytyrosol se distingue par sa présence abondante dans les olives et ses avantages uniques pour la santé.

- Des composés similaires comprennent le tyrosol , l'alcool benzylique et d'autres dérivés phénoliques.

Activité Biologique

Hydroxytyrosol (HT) is a phenolic compound predominantly found in olive oil, particularly in its extra virgin form. It has garnered significant attention due to its extensive biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress, a contributor to various chronic diseases.

- Mechanism of Action : HT enhances the body's endogenous antioxidant defenses by activating nuclear factor E2-related factor 2 (Nrf2), which induces phase II detoxifying enzymes. This action helps in reducing oxidative damage in cells .

- Clinical Evidence : A study indicated that daily intake of 15 mg of this compound significantly modulated the antioxidant profile and expression of oxidative stress-related genes in individuals at risk for cardiovascular diseases .

2. Anti-inflammatory Effects

HT has been shown to exert significant anti-inflammatory effects, which may contribute to its protective role against cardiovascular diseases and cancer.

- In Vitro Studies : this compound reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in various cell lines .

- Case Study : In a study involving hyperlipidemic rabbits, HT supplementation led to a significant reduction in atherosclerotic lesions and improved inflammatory markers compared to control groups .

3. Cardiovascular Protection

The cardiovascular benefits of this compound are well-documented, particularly its role in lipid metabolism.

- Lipid Profile Improvement : Research shows that HT can lower total cholesterol and LDL levels while increasing HDL cholesterol. For instance, a controlled diet supplemented with this compound resulted in a 50% decrease in total cholesterol and a significant increase in HDL levels .

- Mechanistic Insights : this compound protects low-density lipoproteins (LDL) from oxidation, thereby reducing the risk of atherosclerosis. The European Food Safety Authority recommends a daily intake of at least 5 mg for cardiovascular health benefits .

4. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects through various mechanisms.

- Cell Proliferation Inhibition : HT has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase signaling pathways. Studies on colon cancer cell lines demonstrated that HT significantly inhibited cell proliferation and induced cell death .

- Specific Cancer Types : Research indicates that this compound can inhibit the growth of breast, prostate, and liver cancer cells. For example, it was found to down-regulate the expression of the epidermal growth factor receptor (EGFR) in colon cancer cells .

5. Summary of Biological Activities

The following table summarizes key biological activities and their implications:

Propriétés

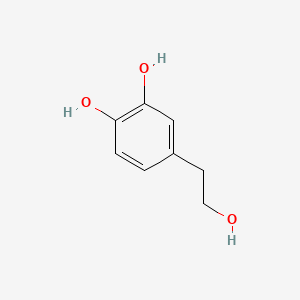

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.